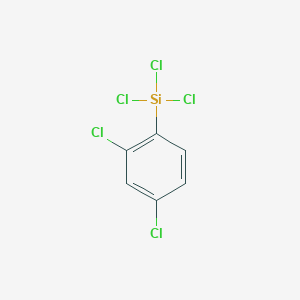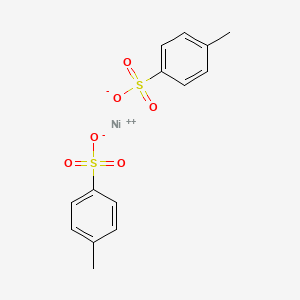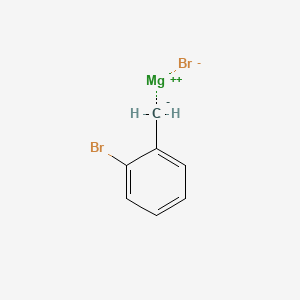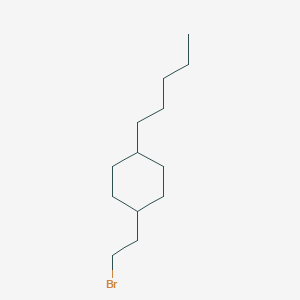
trans-1-(Bromoethyl)-4-pentylcyclohexane
Overview
Description
trans-1-(Bromoethyl)-4-pentylcyclohexane: is an organic compound that belongs to the class of cycloalkanes. It features a cyclohexane ring substituted with a bromoethyl group at the 1-position and a pentyl group at the 4-position. The “trans” configuration indicates that the substituents are on opposite sides of the cyclohexane ring, which affects the compound’s physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-(Bromoethyl)-4-pentylcyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of trans-1-ethyl-4-pentylcyclohexane using bromine (Br2) in the presence of a radical initiator such as light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical adds to the ethyl group, forming the desired bromoethyl derivative.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in a controlled environment with appropriate safety measures is crucial due to the hazardous nature of bromine.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: trans-1-(Bromoethyl)-4-pentylcyclohexane can undergo nucleophilic substitution reactions (e.g., SN2) where the bromine atom is replaced by a nucleophile such as hydroxide (OH-) or cyanide (CN-).
Elimination Reactions: The compound can undergo E2 elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of trans-1-ethyl-4-pentylcyclohexene.
Oxidation Reactions: The bromoethyl group can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (t-BuOK) in a non-polar solvent like tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products:
Substitution: trans-1-(Hydroxyethyl)-4-pentylcyclohexane.
Elimination: trans-1-ethyl-4-pentylcyclohexene.
Oxidation: trans-1-(Carboxyethyl)-4-pentylcyclohexane.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its stereochemical properties and reactivity in various organic reactions.
Biology and Medicine:
- Potential use in the development of pharmaceuticals due to its unique structural features.
- Investigated for its biological activity and interactions with biomolecules.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in research and development for new chemical processes and products.
Mechanism of Action
The mechanism of action of trans-1-(Bromoethyl)-4-pentylcyclohexane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the expulsion of the bromine atom.
Comparison with Similar Compounds
trans-1-(Bromoethyl)-4-methylcyclohexane: Similar structure but with a methyl group instead of a pentyl group.
trans-1-(Bromoethyl)-4-ethylcyclohexane: Similar structure but with an ethyl group instead of a pentyl group.
trans-1-(Bromoethyl)-4-propylcyclohexane: Similar structure but with a propyl group instead of a pentyl group.
Uniqueness:
- The presence of the pentyl group in trans-1-(Bromoethyl)-4-pentylcyclohexane provides unique steric and electronic effects, influencing its reactivity and interactions with other molecules.
- The trans configuration ensures specific spatial orientation, affecting the compound’s physical properties and reactivity compared to its cis isomer.
Properties
IUPAC Name |
1-(2-bromoethyl)-4-pentylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25Br/c1-2-3-4-5-12-6-8-13(9-7-12)10-11-14/h12-13H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDKWELHUVNKSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568445 | |
| Record name | 1-(2-Bromoethyl)-4-pentylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71458-14-5 | |
| Record name | 1-(2-Bromoethyl)-4-pentylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


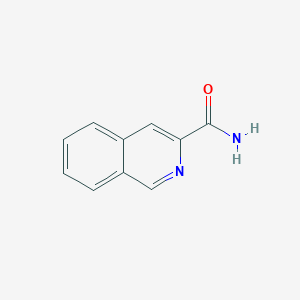
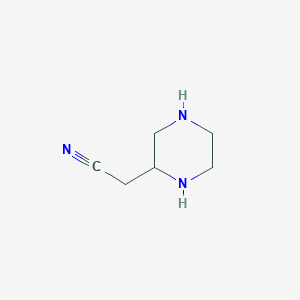
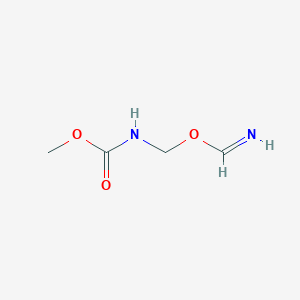
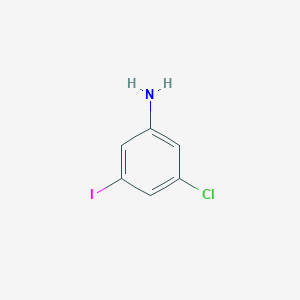

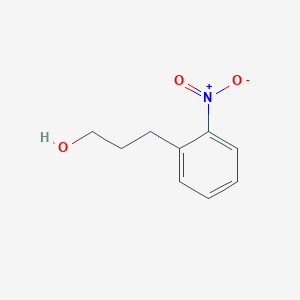
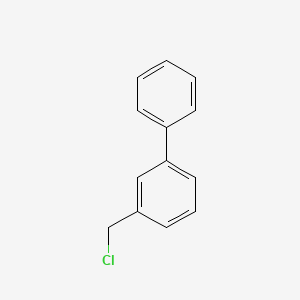
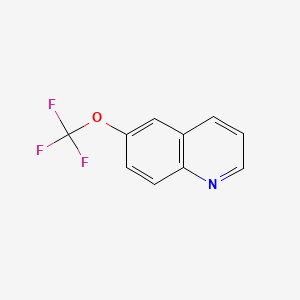
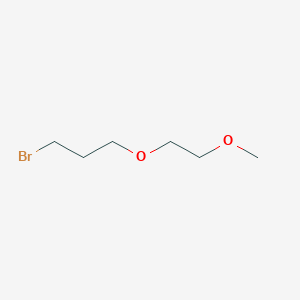
![(2-Methylbenzo[d]oxazol-5-yl)methanol](/img/structure/B1590862.png)
![1-(Imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1590863.png)
